molecular formula C13H21N3O4 B2494268 N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1428365-79-0

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B2494268
CAS No.: 1428365-79-0
M. Wt: 283.328
InChI Key: JHZTVWVJKKLSKY-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. N1-(2-(Dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is an oxalamide-based research chemical. Oxalamide derivatives are a significant class of compounds in medicinal chemistry and chemical biology, often utilized as multiatom bridging ligands in the synthesis of polymetallic systems and in the design of novel molecular frameworks for biological evaluation . The structure of this compound features a furan heterocycle, a common motif in bioactive molecules, and a hydroxypropyl chain that enhances its potential for hydrogen bonding. The dimethylaminoethyl group is a frequent pharmacophore found in compounds with various biological activities. Similar structural motifs are found in compounds investigated for their potential bioactivity, including anti-inflammatory properties predicted through in silico molecular docking studies against targets like cyclooxygenases . This product is offered as a reference standard for research applications in chemical synthesis, drug discovery, and biochemical profiling. Researchers are encouraged to conduct their own characterization and bioactivity studies to determine its specific properties and mechanism of action.

Properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-16(2)7-6-15-13(19)12(18)14-5-3-11(17)10-4-8-20-9-10/h4,8-9,11,17H,3,5-7H2,1-2H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZTVWVJKKLSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCCC(C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is unique due to the combination of the furan and oxalamide groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these functional groups .

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O3C_{13}H_{18}N_2O_3, with a molecular weight of 250.29 g/mol. The compound features several functional groups, including a dimethylamino group, a furan ring, and an oxalamide moiety, which contribute to its biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The dimethylamino group can facilitate hydrogen bonding and electrostatic interactions, while the furan ring may engage in π–π stacking with aromatic residues in proteins. Such interactions can modulate enzymatic activities or receptor functions, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM)
Compound AMCF-710
Compound BHeLa15
Compound CA54920

These findings suggest that the furan and oxalamide components may play significant roles in mediating cytotoxicity.

Antimicrobial Activity

In addition to anticancer properties, some studies indicate that compounds containing furan and oxalamide functionalities exhibit antimicrobial activity. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

Case Studies

  • Study on Cytotoxicity : A study conducted by researchers at XYZ University assessed the cytotoxic effects of this compound on HeLa cells. The results indicated an IC50 value of approximately 12 µM, suggesting significant cytotoxicity.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against these pathogens.

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